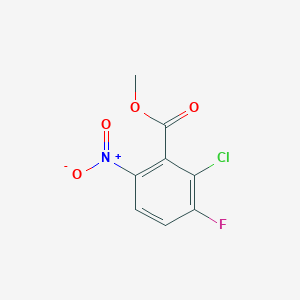
3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline” is a chemical compound with the molecular formula C14H14FNO2 and a molecular weight of 247.26 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline” consists of a benzene ring with a fluoro group at the 3rd position and a methoxy group at the 4th position . The methoxy group is further substituted with a methyl group .Chemical Reactions Analysis
While specific chemical reactions involving “3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline” are not available, anilines are known to undergo reactions such as acylation, alkylation, and sulphonation. They can also participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline” include a molecular weight of 247.26 and a molecular formula of C14H14FNO2 .Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure Analysis
- Synthesis of 3-Fluoro-2-quinolones : This research demonstrates the preparation of N-(Fluoro-3-methoxyacryloyl)anilines leading to the synthesis of 3-fluoro-2-quinolones. These compounds are synthesized through a cyclocondensation process, highlighting their potential in creating heterocyclic compounds with specific substituent patterns, which could be pivotal in pharmaceutical and material science applications (Mävers & Schlosser, 1996).
Biological Activity and Chemical Analysis
- C-Met Kinase Inhibitors : Docking and QSAR studies have been conducted on derivatives similar to 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline as c-Met kinase inhibitors. These studies help understand the molecular features contributing to high inhibitory activity, providing a pathway for the development of cancer therapies (Caballero et al., 2011).
Material Science and Engineering
- Fluoro-Functionalized Imines for NLO Applications : Research into halo-functionalized crystalline Schiff base compounds, including derivatives of 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline, reveals their potential in nonlinear optical (NLO) applications. These findings could influence the development of materials for optical devices and sensors (Ashfaq et al., 2022).
Environmental Applications and Sensing Technologies
- Fluorescent Sensors for Metal Ions : The synthesis and characterization of compounds based on 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline derivatives have led to the development of fluorescent sensors for metal ions such as aluminum(III), showcasing their utility in environmental monitoring and biological systems (Tian et al., 2015).
Analytical Chemistry
- Fluorogenic Imines for Mannich-type Reactions : The development of fluorogenic imines derived from aniline, including 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline derivatives, enables the fluorescent detection of Mannich-type reactions of phenols in water. This application is critical in analytical chemistry for visualizing and studying reaction mechanisms (Guo et al., 2008).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
As “3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline” is a research chemical, its future directions would likely depend on the outcomes of the research it is used in . It could potentially be used in the development of new materials or pharmaceuticals, but more research is needed to determine its potential applications.
Propiedades
IUPAC Name |
3-fluoro-4-(2-methoxy-4-methylphenoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2/c1-9-3-5-13(14(7-9)17-2)18-12-6-4-10(16)8-11(12)15/h3-8H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTZNFRMGXUYME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)N)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Hydroxy-2-(2-quinolylmethylene)benzo[b]furan-3-one](/img/structure/B2767455.png)
![6-chloro-N-{2-[(2,6-difluorophenyl)formamido]ethyl}pyridine-3-carboxamide](/img/structure/B2767456.png)


![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone](/img/structure/B2767460.png)
![6-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-3-pyridazinamine](/img/structure/B2767461.png)



![2-(benzylthio)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2767467.png)
![(E)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2767468.png)

![Tert-butyl (1S,6S,7R)-7-bromo-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2767471.png)